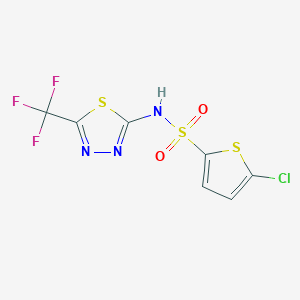

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide

Description

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a thiadiazole ring, and a trifluoromethyl group

Properties

Molecular Formula |

C7H3ClF3N3O2S3 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

5-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C7H3ClF3N3O2S3/c8-3-1-2-4(17-3)19(15,16)14-6-13-12-5(18-6)7(9,10)11/h1-2H,(H,13,14) |

InChI Key |

HOEWJESFECZEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-sulfonamide typically involves multi-step organic transformations centered around:

- Construction of the 1,3,4-thiadiazole ring substituted with trifluoromethyl group.

- Functionalization of the thiophene-2-sulfonamide moiety.

- Coupling of the thiadiazole and thiophene sulfonamide fragments via sulfonamide bond formation.

These steps are usually carried out under controlled conditions involving nucleophilic aromatic substitution, sulfonyl chloride displacement, and protecting group strategies.

Stepwise Preparation Pathways

Preparation of the 1,3,4-Thiadiazole Intermediate

- The 1,3,4-thiadiazole ring substituted at the 5-position with a trifluoromethyl group is synthesized via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives or acid chlorides bearing trifluoromethyl substituents.

- Literature reports synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines by reacting thiosemicarbazides with substituted acids or acid derivatives in solvents such as acetonitrile, often under reflux conditions.

Preparation of Thiophene-2-sulfonamide Derivative

- The thiophene-2-sulfonamide core bearing a chlorine substituent at the 5-position is prepared by displacement of sulfonyl chlorides with amines under basic conditions.

- Typical bases used include lithium hexamethyldisilazane, triethylamine, or sodium hydroxide in solvents like tetrahydrofuran (THF), dichloromethane, or 1,4-dioxane at ambient or controlled temperatures.

- The sulfonyl chloride intermediate can be prepared from thiophene derivatives by sulfonation and chlorination steps.

Coupling via Sulfonamide Bond Formation

- The key coupling step involves nucleophilic aromatic substitution or displacement of sulfonyl chloride by the amine group on the thiadiazole intermediate.

- Conditions favoring this reaction include the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) at elevated temperatures (~70–90°C).

- The reaction proceeds via nucleophilic attack of the thiadiazole amine nitrogen on the sulfonyl chloride of the thiophene derivative, forming the sulfonamide linkage.

Detailed Reaction Conditions and Reagents

Alternative Synthetic Routes

- Protection and deprotection strategies for amines on the thiadiazole ring can be employed using protecting groups such as tert-butoxycarbonyl (Boc) or dimethoxybenzyl under Mitsunobu reaction conditions to improve yields and selectivity.

- Cross-coupling methods such as Suzuki reactions have been reported for related compounds to introduce aryl substituents on heterocyclic rings, which might be adapted for derivatives of this compound.

Summary of Research Results

- The patent WO2012004714A2 outlines a comprehensive synthetic scheme for sulfonamide derivatives structurally related to this compound, detailing reaction conditions, reagents, and purification methods.

- The key step involves nucleophilic aromatic substitution of sulfonyl chlorides by amines under basic conditions in polar aprotic solvents at elevated temperatures.

- The synthesis of the 1,3,4-thiadiazole ring bearing trifluoromethyl substituents is well-established via cyclization of thiosemicarbazides with appropriate acid derivatives.

- The overall synthetic approach is modular, allowing for the variation of substituents on both the thiophene and thiadiazole rings, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.

Substitution: Substituted derivatives with new functional groups replacing the chloro or sulfonamide groups.

Scientific Research Applications

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)thiophene-2-sulfonamide

- 5-Chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

- 5-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide

Uniqueness

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Biological Activity

5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Thiadiazole Derivative : The starting material is often 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, which is reacted with chloroacetyl chloride to form an acetamide derivative.

- Formation of Sulfonamide : The thiophene ring is introduced through a nucleophilic substitution reaction with a sulfonyl chloride derivative.

- Final Purification : The product is purified using recrystallization techniques.

Anticancer Properties

Research has shown that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) .

A study focusing on apoptosis induction revealed that certain thiadiazole derivatives activated caspases 3 and 9 in breast cancer cell lines (MCF7), suggesting their role as potential anticancer agents . The compound's IC50 values in these assays indicate its effectiveness in inhibiting cell growth.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Caspase activation |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | Cytotoxic |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiadiazole derivatives have been reported to possess fungicidal and bactericidal activities . The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by the nature of substituents on the thiadiazole ring and the thiophene moiety. For example:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Chloro Substituent : May contribute to increased interaction with biological targets such as enzymes involved in apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to this compound showed significant growth inhibition in various cancer cell lines .

- Apoptosis Induction : A study showed that certain derivatives induced apoptosis via caspase activation pathways in neuroblastoma cells .

- Antimicrobial Testing : Compounds were tested against bacterial strains where they exhibited notable inhibition zones, indicating potential as therapeutic agents against infections .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves coupling a sulfonyl chloride intermediate with a functionalized 1,3,4-thiadiazole derivative. For example:

- Step 1 : Generate the thiadiazole core via cyclization of thiosemicarbazides or analogous precursors using POCl₃ as a cyclizing agent .

- Step 2 : Sulfonamide formation by reacting thiophene-2-sulfonyl chloride with the amino group on the thiadiazole ring under basic conditions (e.g., pyridine or NaHCO₃) .

Key intermediates include 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and 5-chlorothiophene-2-sulfonyl chloride. Reaction progress is monitored via TLC, and purification employs recrystallization (e.g., methanol/water) or column chromatography .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from polar solvents like methanol .

- Data Collection : Using a diffractometer with Mo/Kα radiation.

- Refinement : SHELX programs (e.g., SHELXL) for structure solution and refinement, leveraging hydrogen-bonding networks and displacement parameters .

- Validation : R-factor analysis and comparison with DFT-optimized geometries to resolve discrepancies .

Advanced: How do computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) are used to:

- Optimize Geometry : Compare bond lengths/angles with SCXRD data to validate accuracy .

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps. For example, a smaller gap (<4 eV) suggests potential bioactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for docking studies. Discrepancies between theory and experiment often arise from crystal packing effects, resolved by incorporating solvent models .

Advanced: How are contradictions in biological activity data resolved across studies?

Contradictions may arise from assay conditions (e.g., cell line specificity, concentration ranges). Methodological strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) .

- Molecular Profiling : Use gene expression data to correlate activity with target pathways .

- Comparative Studies : Test analogs with modified substituents (e.g., replacing Cl with F) to isolate structure-activity relationships .

Basic: What purification techniques are optimal post-synthesis?

- Recrystallization : From methanol/water or DMSO/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for higher purity .

- Washing Steps : Neutralize acidic/byproduct residues using 10% NaHCO₃ .

Advanced: How does the trifluoromethyl group influence metabolic stability?

The CF₃ group enhances metabolic stability by:

- Reducing CYP450 Metabolism : Assessed via liver microsome assays (e.g., rat/human S9 fractions) .

- Improving Lipophilicity : Quantified via logP measurements (e.g., shake-flask method) . Stability is validated using HPLC-MS to track parent compound degradation over time .

Advanced: How are molecular docking studies designed to explore enzyme interactions?

- Target Selection : Prioritize enzymes like carbonic anhydrase or PFOR based on structural homology .

- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values . Hydrogen-bonding interactions (e.g., sulfonamide NH with active-site residues) are critical for validation .

Basic: What spectroscopic methods confirm the compound’s structure?

- NMR : ¹H/¹³C NMR to verify sulfonamide NH (~10–12 ppm) and aromatic protons .

- IR : Sulfonamide S=O stretches at ~1350–1150 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Advanced: How is synthetic yield optimized during scale-up?

- Catalyst Screening : Use DMAP or triethylamine to accelerate sulfonamide coupling .

- Solvent Optimization : Replace pyridine with DMF for better solubility at higher concentrations .

- Temperature Control : Maintain reflux at 90°C to minimize side reactions .

Advanced: How do thiadiazole ring modifications affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.